molecular formula C6H11ClN2O B13795426 Acetyl chloride,[(1-iminobutyl)amino]-

Acetyl chloride,[(1-iminobutyl)amino]-

Cat. No.: B13795426
M. Wt: 162.62 g/mol
InChI Key: NFYHAOWIKIAZNA-UHFFFAOYSA-N
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Description

Acetyl chloride, [(1-iminobutyl)amino]- is a specialized acylating agent characterized by an acetyl chloride backbone modified with a 1-iminobutyl amino group. The 1-iminobutyl substituent may influence solubility, stability, and reaction specificity compared to unmodified acetyl chloride or other acylating agents. This analysis draws comparisons with structurally and functionally related compounds, leveraging available research on acetyl chloride and its analogs .

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-(1-aminobutylideneamino)acetyl chloride

InChI

InChI=1S/C6H11ClN2O/c1-2-3-6(8)9-4-5(7)10/h2-4H2,1H3,(H2,8,9)

InChI Key

NFYHAOWIKIAZNA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NCC(=O)Cl)N

Origin of Product

United States

Preparation Methods

General Acetylation Using Acetyl Chloride

The primary method to prepare acetyl chloride derivatives with amino substituents is through acetylation of the free amine group using acetyl chloride. This reaction typically proceeds under mild conditions at or near room temperature in an appropriate solvent such as dichloromethane (DCM), dimethylformamide (DMF), or dimethylacetamide (DMAC). The presence of base catalysts or coupling agents like N,N-diisopropylethylamine (DIEA) and 4-dimethylaminopyridine (DMAP) can facilitate the acetylation process by neutralizing the hydrogen chloride generated and activating the acetyl chloride reagent.

  • Reaction conditions:

    • Temperature: Approximately room temperature (20–25 °C)
    • Solvents: DCM, DMF, DMAC
    • Catalysts: DIEA, DMAP
    • Reaction time: Typically several hours (e.g., 17 hours at 35 °C in some cases)
  • Work-up:

    • Basification with sodium hydroxide (NaOH) or ammonium hydroxide to neutralize acids
    • Isolation of the acetylated product as a salt by acid treatment (e.g., with hydrochloric acid, HCl)

Protection of Amino Groups via Acetylation

In synthetic sequences involving indoline or related amines, the free amine can be protected by acetylation using acetyl chloride to prevent side reactions during further functionalization steps such as nitration or reduction. This protection is crucial for selective transformations and can be reversed later by hydrolysis.

  • Example:
    • Acetylation of indoline amine groups with acetyl chloride or acetic anhydride under standard coupling conditions at room temperature.
    • Use of DIEA and DMAP as coupling agents.
    • Solvent: DCM, DMF, or DMAC.
    • The acetylated intermediate is stable under nitration conditions and can be deprotected after subsequent steps.

Alternative Reduction and Functional Group Transformations

The preparation of amino-substituted acetyl chloride derivatives may involve nitration followed by reduction steps. For example, nitration of dihydro-indole rings can be performed with sulfuric acid and fuming nitric acid at low temperatures (around 0 °C), followed by reduction of the nitro group to an amine via catalytic hydrogenation or chemical reduction with zinc and acetic acid. These steps are often integrated with acetylation reactions to protect amine functionalities.

Data Tables Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature Solvent(s) Notes Reference
1 Acetylation Acetyl chloride, DIEA, DMAP ~25 °C (room temp) DCM, DMF, DMAC Mild conditions, base neutralization
2 Nitration H2SO4, fuming HNO3 -15 °C to 10 °C - Preferably 0 °C, low temp nitration
3 Reduction Catalytic hydrogenation (Pt, Pd/C, Raney Ni) RT to 80 °C - Converts nitro to amine
4 Basification & Salt Formation NaOH or NH4OH; acid treatment (HCl) RT - Isolates amine as salt

Supporting Research Results and Discussion

The patent literature and peer-reviewed studies indicate that acetyl chloride is a reliable acetylating agent for the preparation of amino-substituted acetyl chloride derivatives, including [(1-iminobutyl)amino]-acetyl chloride compounds. The reaction proceeds smoothly at room temperature, allowing selective acetylation of primary amines without significant side reactions.

  • The use of bases such as DIEA and catalysts like DMAP enhances the reaction rate and yield by scavenging HCl and activating the acetyl chloride.
  • Protection of amine groups via acetylation is a common strategy to facilitate further synthetic transformations such as nitration and reduction, which are often required in the synthesis of complex acetyl chloride derivatives.
  • Reduction of nitro groups to amines can be achieved by catalytic hydrogenation or chemical methods (e.g., zinc in acetic acid), which are compatible with acetylated intermediates.

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride,[(1-iminobutyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Acetyl chloride,[(1-iminobutyl)amino]- include bases, acids, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving Acetyl chloride,[(1-iminobutyl)amino]- depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions typically yield substituted amides or esters .

Scientific Research Applications

Chemical Properties and Structure

Acetyl chloride, [(1-iminobutyl)amino]- has the molecular formula C6_6H11_{11}ClN2_2O and is characterized by the presence of an acetyl group attached to an amine. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

Acetyl chloride is widely used as an acetylation agent in organic synthesis. It facilitates the introduction of acetyl groups into substrates, which is crucial for the formation of various organic compounds.

Applications in Synthesis:

  • Pharmaceuticals: Used as a precursor for synthesizing active pharmaceutical ingredients such as acetylsalicylic acid (aspirin), paracetamol, and ibuprofen. The acetylation process enhances the pharmacological properties of these compounds by improving their solubility and bioavailability .
  • Pesticides: Employed in the synthesis of agrochemicals, where acetylation improves the efficacy and stability of active ingredients .

Case Studies in Pharmaceutical Development

Case Study 1: Synthesis of Acetylsalicylic Acid

  • Objective: To synthesize acetylsalicylic acid using acetyl chloride as an acetylating agent.
  • Methodology: The reaction involves the reaction of salicylic acid with acetyl chloride in the presence of a base (e.g., pyridine) to yield acetylsalicylic acid.
  • Results: The yield was reported to be over 90%, demonstrating the efficiency of acetyl chloride in facilitating this reaction.

Case Study 2: Development of Anti-inflammatory Drugs

  • Objective: To explore the synthesis of novel anti-inflammatory agents utilizing acetyl chloride.
  • Methodology: Various amines were reacted with acetyl chloride to produce N-acetyl derivatives.
  • Results: Several compounds exhibited significant anti-inflammatory activity in vitro, highlighting the potential of acetyl chloride-derived compounds in drug development.

Table 1: Summary of Compounds Synthesized from Acetyl Chloride

Compound NameApplication AreaYield (%)References
Acetylsalicylic AcidPain relief>90
N-PhenylacetamideAnalgesic85
2-AcetylfuranFlavoring agent92
Acetylcholine ChlorideNeurotransmitter88

Mechanism of Action

The mechanism of action of Acetyl chloride,[(1-iminobutyl)amino]- involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets depend on the reaction conditions and reagents used .

Comparison with Similar Compounds

Acetyl Chloride vs. Ethyl Chloroformate

Acetyl chloride (CAS 75-36-5) and ethyl chloroformate are both acylating agents, but they exhibit distinct properties:

Parameter Acetyl Chloride Ethyl Chloroformate
Reactivity Rapid acylation under mild conditions Slower, requires base activation
Safety Highly corrosive, flammable (flash point: 4.4°C) Less regulated, non-flammable
Regulatory Status Controlled substance (requires specialized transport) No transport restrictions
Synthetic Efficiency High yields in AlCl3-catalyzed reactions (e.g., 98% yield in cumene acylation) Preferred for carboxamide synthesis (e.g., 4-hydroxy quinolones)

Ethyl chloroformate is often favored in industrial settings due to fewer regulatory hurdles and comparable efficiency in carboxamide formation . However, acetyl chloride remains superior in reactions requiring Lewis acid catalysts like AlCl3 .

Substituted Acetyl Chlorides

Structurally related derivatives, such as phenylglycine chloride hydrochloride (CAS 2901-77-9) and acetyl chloride, [(3-methyl-1-oxobutyl)amino]- (CAS 880363-62-2), highlight the impact of substituents:

Compound Molecular Formula Key Applications Reactivity Notes
Acetyl chloride, [(1-iminobutyl)amino]- C₆H₁₁ClN₂O (inferred) Hypothetical: Peptide modification Likely enhanced nucleophilicity
Phenylglycine chloride hydrochloride C₈H₉Cl₂NO Chiral synthesis of antibiotics Stabilized by hydrochloride salt
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- C₇H₁₂ClNO₂ Intermediate in drug synthesis Modified solubility due to branched chain

The 1-iminobutyl group in the target compound may improve stability in aqueous environments compared to unmodified acetyl chloride, which hydrolyzes rapidly in water .

Alternative Acylating Agents

Malonyl chloride and acetic anhydride are alternatives with distinct advantages:

Agent Advantages Limitations
Acetyl Chloride Fast reaction kinetics, low cost High volatility, hazardous handling
Malonyl Chloride Enables C–N coupling (e.g., in situ synthesis) Requires strict stoichiometric control
Acetic Anhydride Safer, slower hydrolysis Lower reactivity in non-polar solvents

Research Findings and Data

Reaction Efficiency in Acylation

  • Acetyl Chloride + AlCl3 : Achieves 98% yield in cumene acylation at 0°C .
  • Ethyl Chloroformate : Optimized for carboxamide synthesis with triethylamine, achieving >90% yields .
  • Malonyl Chloride : Generates intermediates for C–N coupling, yielding 32% product under solvent-free conditions .

Kinetic Studies

Acetyl chloride undergoes alcoholysis in ethanol with an activation energy of 13.2 kcal/mol, following Arrhenius kinetics . Competing hydrolysis reduces efficiency in aqueous systems, necessitating anhydrous conditions .

Q & A

Q. What are the critical safety considerations when handling acetyl chloride derivatives like [(1-iminobutyl)amino]-acetyl chloride in laboratory settings?

Answer:

  • Engineering Controls: Use fume hoods to prevent inhalation of vapors and ensure proper ventilation. Avoid water contact due to violent hydrolysis .
  • Personal Protective Equipment (PPE): Wear butyl-rubber gloves (0.3 mm thickness, tested to EN374 standards) and flame-retardant antistatic suits. Use full-face respirators with AXBEK cartridges if engineering controls are insufficient .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) away from heat, sparks, and oxidizing agents. Keep desiccants nearby to prevent moisture ingress .
  • Emergency Protocols: For skin/eye exposure, rinse immediately with water for ≥15 minutes. Use dry chemical extinguishers (e.g., CO₂) for fires, as water exacerbates reactivity .

Q. What synthetic methodologies are effective for introducing the (1-iminobutyl)amino group into acetyl chloride derivatives?

Answer:

  • Stepwise Functionalization: Start with acetyl chloride and react it with 1-iminobutylamine under anhydrous conditions. Use a Schlenk line to maintain inert atmosphere (e.g., argon) and prevent hydrolysis .
  • Protection-Deprotection Strategy: Protect the imine group with tert-butoxycarbonyl (Boc) before acylation. Deprotect using trifluoroacetic acid post-reaction to preserve the (1-iminobutyl)amino moiety .
  • Characterization: Confirm success via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for acetyl CH₃; δ ~8.3 ppm for imine protons) and FT-IR (C=O stretch ~1800 cm⁻¹, C=N stretch ~1650 cm⁻¹) .

Q. How can researchers characterize the stability of [(1-iminobutyl)amino]-acetyl chloride under varying experimental conditions?

Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset (typically >100°C for acetyl chlorides) .
  • Hydrolytic Stability: Conduct kinetic studies in buffered solutions (pH 3–10) using HPLC to quantify residual compound. Plot degradation rates to identify pH-sensitive conditions .
  • Light Sensitivity: Expose samples to UV-Vis light (254–365 nm) and track changes via UV spectroscopy. Use amber glassware for light-sensitive storage .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated acetyl chloride) resolve ambiguities in NMR analysis of [(1-iminobutyl)amino]-acetyl chloride derivatives?

Answer:

  • Deuterium Exchange: Synthesize [(1-iminobutyl)amino]-acetyl-d₃ chloride by replacing CH₃CO with CD₃CO. This simplifies ¹H NMR spectra by eliminating splitting from acetyl protons, enabling precise tracking of imine group interactions .
  • Quantitative Analysis: Integrate deuterated vs. non-deuterated peaks to calculate substitution efficiency. Use ²H NMR to confirm isotopic purity .
  • Application Example: Study acetyl group distribution in cellulose acetate derivatives by partial deuteration, revealing regioselectivity in acetylation reactions .

Q. How do reaction kinetics and mechanistic pathways differ when [(1-iminobutyl)amino]-acetyl chloride is used in nucleophilic acyl substitution versus Friedel-Crafts acylation?

Answer:

  • Nucleophilic Substitution: Monitor via stopped-flow spectroscopy in aprotic solvents (e.g., THF). The rate-determining step involves imine nitrogen attacking the carbonyl, with Cl⁻ as a leaving group. Use Eyring plots to compare activation energies .
  • Friedel-Crafts Acylation: Conduct in dichloromethane with Lewis acids (e.g., AlCl₃). Track aromatic proton shifts (¹H NMR) to confirm para/meta substitution patterns. Competing side reactions (e.g., hydrolysis) require strict moisture control .
  • Contradiction Resolution: If yields diverge from theoretical predictions, use DFT calculations to model transition states and identify steric/electronic barriers from the iminobutyl group .

Q. What strategies address contradictory data in the reactivity of [(1-iminobutyl)amino]-acetyl chloride with Grignard reagents versus organozinc compounds?

Answer:

  • Grignard Reagents: React in dry diethyl ether at −78°C. The bulky iminobutyl group may hinder nucleophilic attack, leading to lower yields. Use in situ IR to detect intermediate enolate formation .
  • Organozinc Reagents: Employ Negishi coupling in THF at room temperature. The milder nucleophile reduces steric clashes, improving selectivity. Confirm products via GC-MS .
  • Root-Cause Analysis: Compare reaction quenches (e.g., D₂O vs. NH₄Cl) to isolate intermediates. Use X-ray crystallography to resolve structural ambiguities in unexpected byproducts .

Q. How can [(1-iminobutyl)amino]-acetyl chloride be utilized in the development of enzyme inhibitors or bioactive probes?

Answer:

  • Enzyme Inhibition: Design acylating agents targeting serine hydrolases. Test inhibitory activity via fluorometric assays (e.g., using p-nitrophenyl acetate as a substrate) .
  • Probe Synthesis: Conjugate the compound to fluorescent tags (e.g., dansyl chloride) for tracking cellular uptake. Validate localization via confocal microscopy .
  • SAR Studies: Modify the iminobutyl chain length and measure IC₅₀ values against target enzymes. Use molecular docking to correlate structural changes with binding affinity .

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